molecular formula C4H12O4Si4 B14347485 CID 6337435

CID 6337435

Katalognummer: B14347485
Molekulargewicht: 236.48 g/mol
InChI-Schlüssel: FYIBMDIYAXFPHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclotetrasiloxane, tetramethyl- (also known as 2,4,6,8-tetramethylcyclotetrasiloxane) is an organosilicon compound with the molecular formula C4H16O4Si4. It is a cyclic siloxane with four silicon atoms, each bonded to a methyl group and connected through oxygen atoms, forming a ring structure. This compound is widely used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .

In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.

Analyse Chemischer Reaktionen

Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:

The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.

Wissenschaftliche Forschungsanwendungen

Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Cyclotetrasiloxane, tetramethyl- can be compared with other cyclic siloxanes such as octamethylcyclotetrasiloxane (D4). While both compounds have similar cyclic structures, octamethylcyclotetrasiloxane has eight methyl groups and a higher molecular weight. This difference in structure results in distinct physical and chemical properties, making each compound suitable for specific applications .

Similar compounds include:

Cyclotetrasiloxane, tetramethyl- stands out due to its unique combination of properties, making it a versatile compound for a wide range of scientific and industrial applications.

Eigenschaften

Molekularformel

C4H12O4Si4

Molekulargewicht

236.48 g/mol

InChI

InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3

InChI-Schlüssel

FYIBMDIYAXFPHE-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.